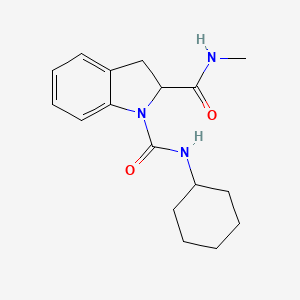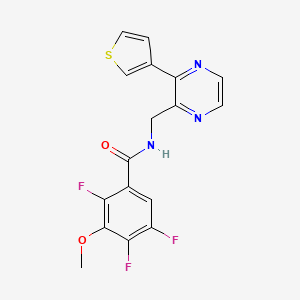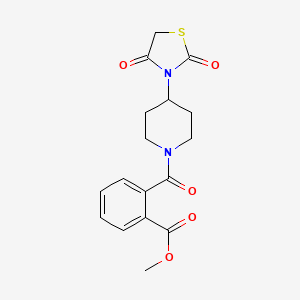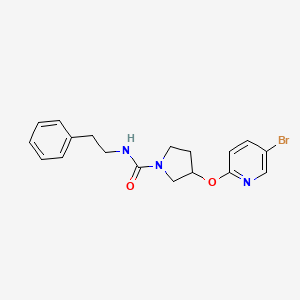
N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide, also known as GW842166X, is a selective and potent agonist of the peroxisome proliferator-activated receptor δ (PPARδ). PPARδ is a nuclear receptor that regulates lipid metabolism, inflammation, and glucose homeostasis. GW842166X has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
作用机制
N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide activates PPARδ by binding to its ligand-binding domain and inducing a conformational change that allows the receptor to recruit coactivators and regulate gene expression. PPARδ regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation by forming heterodimers with retinoid X receptor (RXR) and binding to specific DNA sequences called peroxisome proliferator response elements (PPREs).
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models of metabolic disorders, this compound improves insulin sensitivity, reduces plasma triglyceride levels, and increases HDL cholesterol levels. In animal models of cardiovascular diseases, this compound prevents atherosclerosis and reduces inflammation. In animal models of cancer, this compound inhibits tumor growth and induces apoptosis.
实验室实验的优点和局限性
N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide has several advantages as a research tool. It is a selective and potent agonist of PPARδ, which allows for the specific activation of this receptor without affecting other PPAR isoforms or nuclear receptors. This compound is also stable and soluble in aqueous solutions, which makes it easy to use in in vitro and in vivo experiments. However, this compound has some limitations as a research tool. It is expensive and not widely available, which may limit its use in some laboratories. Additionally, this compound has not been extensively studied in humans, which makes it difficult to extrapolate its effects to human physiology.
未来方向
There are several future directions for research on N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide. One area of interest is the potential therapeutic applications of this compound in metabolic disorders, cardiovascular diseases, and cancer. Further studies are needed to determine the optimal dosing and administration of this compound in these diseases. Another area of interest is the molecular mechanisms underlying the effects of this compound on PPARδ signaling. Future studies may focus on identifying the coactivators and corepressors involved in PPARδ signaling and the downstream targets of PPARδ activation. Overall, this compound is a promising research tool with potential therapeutic applications in various diseases.
合成方法
The synthesis of N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide involves several steps, including the condensation of 2-methylindoline-1,2-dione with cyclohexylamine, followed by the protection of the amine group with a tert-butyloxycarbonyl (Boc) group. The Boc-protected amine is then selectively deprotected, and the resulting amine is acylated with succinic anhydride to give the final product.
科学研究应用
N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound activates PPARδ and regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. In vivo studies have demonstrated that this compound improves insulin sensitivity, reduces plasma triglyceride levels, and prevents atherosclerosis in animal models of metabolic disorders and cardiovascular diseases.
属性
IUPAC Name |
1-N-cyclohexyl-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-18-16(21)15-11-12-7-5-6-10-14(12)20(15)17(22)19-13-8-3-2-4-9-13/h5-7,10,13,15H,2-4,8-9,11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXURSYZYJPWZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate](/img/structure/B2617224.png)
![4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine](/img/structure/B2617225.png)
![N-(1-Cyanocyclopentyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide](/img/structure/B2617227.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2617228.png)


![N-(2-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617231.png)

![N-methyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2617235.png)

![8-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2617239.png)
![N-(3,5-difluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617240.png)

![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2617244.png)
